

Technical Support Center: Overcoming Acquired Resistance to Infigratinib In Vitro

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Compound of Interest

Compound Name: *Infigratinib*

Cat. No.: *B612010*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to **Infigratinib** in vitro.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to **Infigratinib** in vitro?

Acquired resistance to **Infigratinib**, a reversible ATP-competitive FGFR inhibitor, primarily occurs through two main avenues:

- **On-Target Modifications:** The most common mechanism involves the emergence of secondary mutations within the FGFR2 kinase domain.^[1] These mutations can sterically hinder the binding of **Infigratinib** to the ATP pocket, rendering the drug ineffective.^[1] Studies have shown that approximately 60% of patients with acquired resistance develop these secondary mutations.^[1]
- **Off-Target Bypass Signaling:** Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling to drive proliferation and survival.^{[2][3]} Key bypass pathways implicated in **Infigratinib** resistance include the PI3K/AKT/mTOR and RAS/MAPK pathways.^{[3][4]} Upregulation of other receptor tyrosine kinases, such as MET, has also been identified as a resistance mechanism.^[3]

Q2: How can I identify the specific resistance mechanism in my cell line?

A stepwise approach is recommended:

- **Confirm Resistance:** First, confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of **Infigratinib** in your resistant cell line compared to the parental, sensitive line. A significant increase in IC50 indicates acquired resistance.
- **Sequence the FGFR2 Kinase Domain:** Perform targeted Sanger sequencing or next-generation sequencing (NGS) of the FGFR2 kinase domain (exons 1-17) to screen for known resistance mutations.[\[1\]](#)
- **Analyze Bypass Pathways:** If no on-target mutations are found, investigate the activation of key bypass signaling pathways. Use techniques like Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key proteins such as AKT, ERK, and mTOR. [\[3\]](#)[\[5\]](#) Also, evaluate the expression level of receptor tyrosine kinases like MET.[\[3\]](#)

Q3: What are the most common FGFR2 mutations that confer resistance to **Infigratinib**?

Clinical and preclinical studies have identified several recurrent mutations in the FGFR2 kinase domain. The most frequently observed mutations affect two key regions:

- **Gatekeeper Residue (V565):** The V565F mutation is one of the most common and confers a high degree of resistance to reversible inhibitors like **Infigratinib**.[\[1\]](#) Other substitutions at this position, such as V565L and V565I, also reduce sensitivity.[\[1\]](#)
- **Molecular Brake Residue (N550):** Mutations at the N550 position, such as N550K and N550H, are also prevalent in patients who have developed resistance.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Other reported mutations include E565A and L617M, which have been identified in patients after disease progression on **Infigratinib**.[\[5\]](#)[\[8\]](#)

Q4: Which alternative FGFR inhibitors can overcome **Infigratinib** resistance?

Next-generation, irreversible FGFR inhibitors have been developed to overcome resistance mediated by secondary FGFR2 mutations.

- **Futibatinib (TAS-120):** This covalent inhibitor can overcome resistance conferred by some, but not all, gatekeeper mutations.[\[4\]](#)[\[9\]](#) For instance, while it shows activity against many

mutations that cause resistance to reversible inhibitors, its efficacy can be markedly decreased by the V565F mutation.[1]

- Other Investigational Inhibitors: Compounds like KIN-3248 are being developed to show activity against a broader spectrum of prevalent FGFR2 kinase domain mutations that drive resistance to approved inhibitors.[10]

Q5: What combination therapies are effective against **Infigratinib** resistance driven by bypass pathways?

When resistance is mediated by the activation of bypass signaling, a combination therapy approach is often necessary.

- PI3K/AKT/mTOR Pathway Activation: Combining an FGFR inhibitor with a PI3K, AKT, or mTOR inhibitor (e.g., Everolimus) can restore sensitivity.[3][5][8] This strategy has shown synergistic anti-tumor effects in preclinical models.[3]
- RAS/MAPK Pathway Activation: If resistance is driven by alterations in the MAPK pathway (e.g., KRAS, BRAF amplification), co-targeting with MEK inhibitors may be a viable strategy. [4]
- MET Amplification: In cases of MET-driven resistance, combining **Infigratinib** with a MET inhibitor (e.g., crizotinib, capmatinib) can overcome the bypass signaling.[3][11]
- EGFR Feedback Activation: Studies have shown that feedback activation of EGFR signaling can limit the efficacy of FGFR inhibitors. Co-inhibition of EGFR can potentiate the response to FGFR inhibitors and overcome this form of adaptive resistance.[12]

Section 2: Troubleshooting Guide

Problem / Observation	Possible Cause(s)	Recommended Action(s)
My Infigratinib-sensitive cell line is showing a reduced response over time.	1. Development of a resistant sub-population. 2. Experimental variability or cell line contamination.	1. Perform an IC50 assay to quantify the change in sensitivity. 2. If resistance is confirmed, isolate single-cell clones to establish a pure resistant line. 3. Initiate the workflow to identify the resistance mechanism (See FAQ Q2).
I have confirmed an on-target FGFR2 mutation (e.g., V565F) in my resistant cell line.	The mutation is sterically hindering Infigratinib binding to the FGFR2 kinase domain.[1]	1. Test the efficacy of irreversible FGFR inhibitors like Futibatinib.[9] Note that sensitivity may vary depending on the specific mutation.[1] 2. Consult the data in Table 2 for guidance on inhibitor selection.
My resistant cells have no FGFR2 kinase domain mutations.	Resistance is likely mediated by the activation of a bypass signaling pathway.[3][4]	1. Perform Western blot analysis to check for hyperactivation of the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[5] 2. Assess MET protein expression levels, as MET amplification is a known resistance mechanism. [3] 3. Based on the activated pathway, test a combination therapy strategy as outlined in Table 3.
My combination therapy (e.g., FGFRi + mTORi) is not effective.	1. The cells may have developed multiple resistance mechanisms simultaneously (e.g., an on-target mutation and bypass activation).[7] 2. A	1. Sequence the FGFR2 kinase domain to rule out a concomitant on-target mutation. 2. Perform a broader analysis of signaling pathways (e.g., phospho-RTK array) to

different, un-targeted bypass pathway may be active.

identify other potential escape routes. 3. Consider a triple combination therapy or switching to an alternative treatment strategy based on the new findings.

Section 3: Data & Visualization

Data Tables

Table 1: Common FGFR2 Mutations Conferring Resistance to **Infigratinib**

Mutation	Location/Type	Effect on Infigratinib	Reference(s)
V565F/I/L	Gatekeeper Residue	High-level resistance by blocking drug binding	[1]
N550K/H	Molecular Brake	Resistance by altering kinase conformation	[1] [6]
E565A	Kinase Domain	Identified post-progression on Infigratinib	[5] [8]
L617M	Kinase Domain	Identified post-progression on Infigratinib	[5] [8]
N549H/K	Kinase Domain	Decreases binding affinity of Infigratinib	[6]

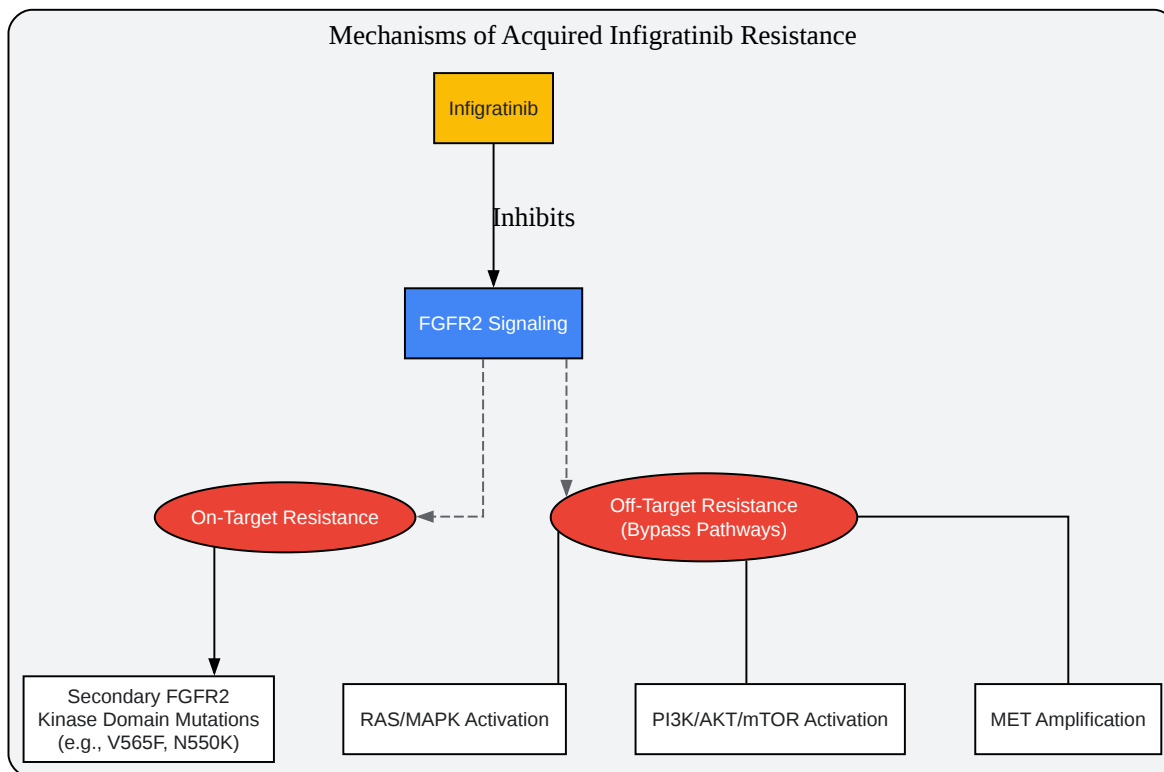
Table 2: Efficacy of Alternative FGFR Inhibitors Against **Infigratinib**-Resistant Mutations

Inhibitor	Type	Efficacy Against Infigratinib Resistance Mutations	Reference(s)
Infigratinib	Reversible	Ineffective against most gatekeeper/molecular brake mutations	[1]
Futibatinib	Irreversible (Covalent)	Active against many mutations, but shows reduced activity against V565F	[1][9]
KIN-3248	Irreversible (Covalent)	Designed to overcome prevalent resistance mutations, including gatekeeper and molecular brake	[10]

Table 3: Recommended Combination Therapies for Bypass Pathway Activation

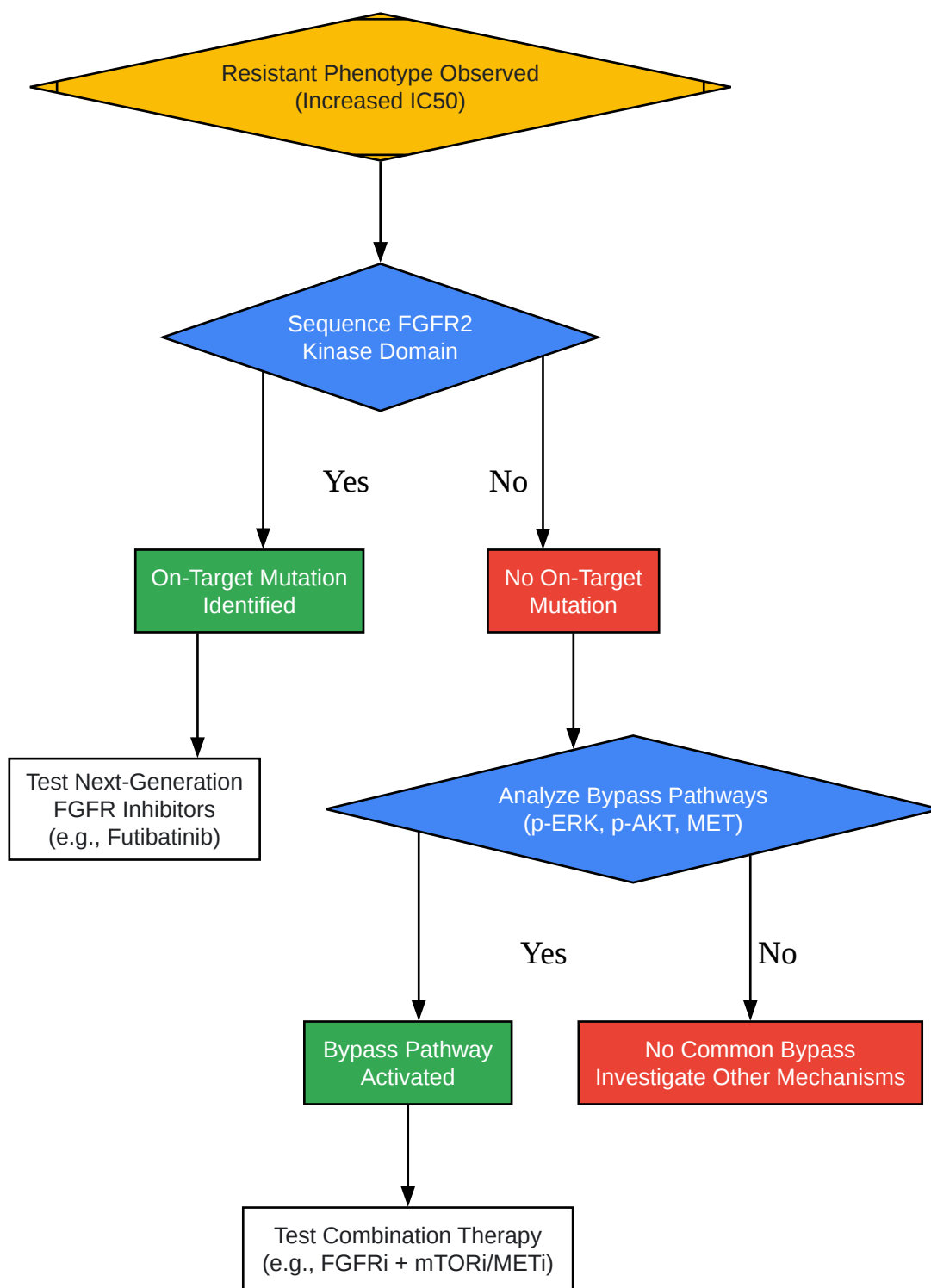
Activated Bypass Pathway	Mechanism	Recommended Combination	Reference(s)
PI3K/AKT/mTOR	Upregulation of signaling downstream of FGFR.	Infigratinib + mTOR inhibitor (e.g., Everolimus) or PI3K/AKT inhibitor.	[3] [5] [8]
RAS/MAPK	Amplification of BRAF, RAF1, KRAS; reactivation of ERK signaling.	Infigratinib + MEK inhibitor.	[4]
MET Amplification	Transcriptional upregulation of MET leading to MAPK reactivation.	Infigratinib + MET inhibitor (e.g., Crizotinib, Capmatinib).	[3] [11]
EGFR Signaling	Feedback activation of EGFR signaling limits FGFR inhibitor efficacy.	Infigratinib + EGFR inhibitor.	[12]

Diagrams and Workflows



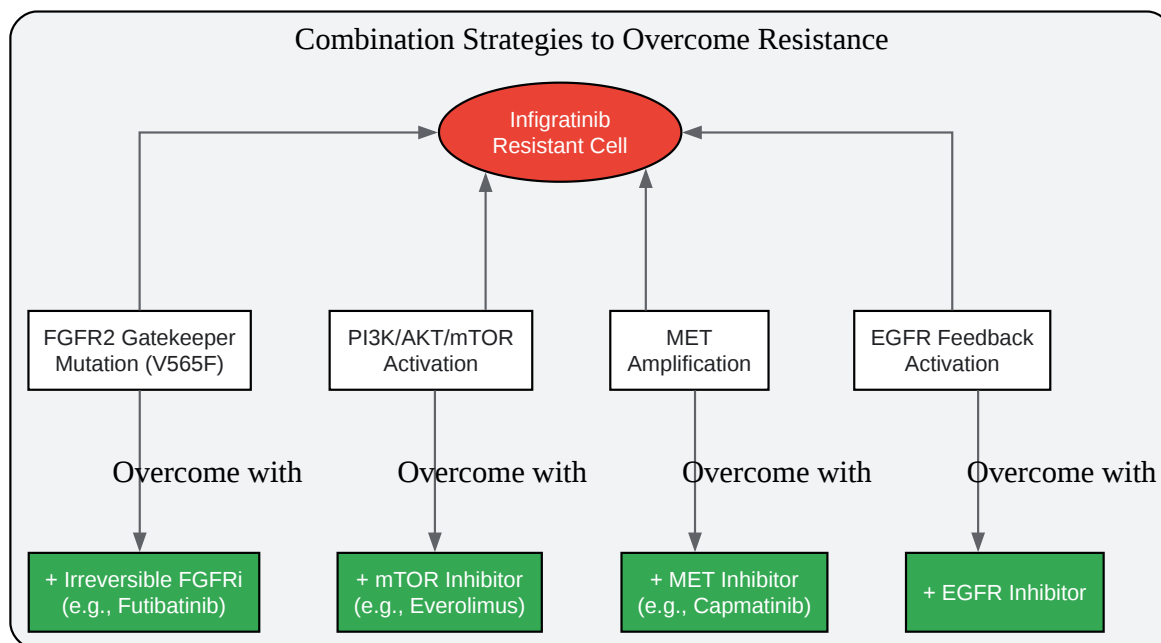
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Caption: Primary mechanisms of acquired resistance to **Infigratinib**.



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Caption: Workflow for investigating **Infigratinib** resistance mechanisms.



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